2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one is a pyrimidine derivative characterized by an amino group at the 2-position and a 3-methylbutyl substituent at the 6-position of the pyrimidine ring. This compound has gained attention for its potential applications in medicinal chemistry and biological research due to its unique structural features, which may contribute to its biological activity and efficacy as a therapeutic agent. The compound is cataloged under the CAS number 1030419-93-2 and has various applications in the synthesis of pharmaceutical compounds and as a chemical intermediate in organic synthesis .
The synthesis of 2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one typically involves a nucleophilic substitution reaction. One common synthetic route includes the reaction of 2-amino-4-chloropyrimidine with 3-methylbutylamine. This reaction is generally facilitated by a base such as sodium hydride or potassium carbonate, conducted in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to promote the nucleophilic attack on the pyrimidine ring .
For industrial-scale production, methods may be optimized for higher yields and cost-effectiveness. Continuous flow reactors can be employed to enhance control over reaction conditions, potentially improving scalability. Additionally, alternative solvents and catalytic methods may be explored to increase efficiency.
The molecular formula of 2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one is C₉H₁₅N₃O. The structure consists of a pyrimidine ring, with an amino group (-NH₂) at position 2 and a branched alkyl group (3-methylbutyl) at position 6. The compound's three-dimensional conformation can significantly influence its reactivity and interaction with biological targets.
The molecular weight of this compound is approximately 165.23 g/mol. Its structural features allow for potential hydrogen bonding due to the presence of the amino group, which can play a crucial role in its biological interactions .
2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one can undergo several types of chemical reactions:
The mechanism of action for 2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one likely involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The amino group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity. Additionally, the lipophilicity conferred by the 3-methylbutyl group may enhance the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively .
The compound is classified as an irritant and should be handled with caution. It has a melting point that typically falls within a specific range depending on purity and synthesis conditions.
Chemical properties include solubility in common organic solvents, stability under various conditions, and reactivity patterns that are characteristic of pyrimidine derivatives. Its structural features allow it to participate in various chemical transformations typical for amino-substituted pyrimidines .
2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one has potential applications in several scientific fields:
The ongoing research into this compound may reveal additional applications, particularly in drug discovery and development contexts.
2-Amino-6-(3-methylbutyl)pyrimidin-4(3H)-one belongs to the broader class of 2-aminopyrimidin-4(3H)-ones, a family renowned for its versatile chemical behavior and biological activity. The molecule's core structure features:
A defining characteristic of this compound, shared with other 2-aminopyrimidin-4(3H)-ones, is its capacity for prototropic tautomerism. The molecule exists in equilibrium between the preferred 4-oxo form (3H-tautomer) and the minor 4-hydroxy form (4H-tautomer). Computational studies on similar systems, like 6-amino-2-mercapto-3H-pyrimidin-4-one, reveal that solvent polarity dramatically affects the relative stability of tautomers and transition states for interconversion, with polar solvents like water significantly lowering the activation energy barrier for tautomerization compared to the gas phase or non-polar solvents [1]. This tautomeric flexibility is crucial for its potential biological activity and interaction with various environments.
Table 1: Key Structural Features and Functional Implications of 2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one
Structural Feature | Chemical Description | Functional Significance |
---|---|---|
Pyrimidin-4(3H)-one Core | Six-membered heterocyclic ring with N1, C2, N3, C4=O, C5, C6 | Provides aromatic character, electron-rich π-system, hydrogen bond acceptor (C4=O), hydrogen bond donor (N3-H). Base for reactivity. |
2-Amino Group (C2-NH₂) | Exocyclic primary amine substituent at C2 | Strong hydrogen bond donor and acceptor. Enhances molecular recognition. Participates in intramolecular H-bonding. Critical for metal coordination. |
6-(3-Methylbutyl) Chain (C6) | Branched alkyl chain: -CH₂CH₂CH(CH₃)₂ | Introduces significant lipophilicity and steric bulk. Modulates solubility, membrane permeability, and hydrophobic interactions. Influences conformational preferences. |
Tautomeric Equilibria | 3H-tautomer (4-oxo) ⇌ 4H-tautomer (4-hydroxy) | Affects electronic distribution, dipole moment, hydrogen bonding capacity, and binding affinity. Solvent-dependent stability. |
The 3-methylbutyl chain at C6 is a key structural differentiator. Its branched, lipophilic nature contrasts with smaller alkyl (e.g., methyl as in 2-amino-3-methyl-6-phenethyl-3H-pyrimidin-4-one [2]) or aryl substituents (e.g., 3-methoxyphenyl in 2-amino-6-(3-methoxyphenyl)pyrimidin-4(3H)-one [5]). This chain is expected to enhance lipophilicity (LogP) relative to unsubstituted or methyl-substituted analogues, potentially improving passive diffusion across biological membranes but possibly reducing aqueous solubility. The chain's conformational freedom allows the molecule to adopt various low-energy conformers, optimizing interactions with binding sites or material surfaces. Furthermore, the terminal isopropyl group provides a distinct hydrophobic surface, facilitating specific van der Waals contacts. The solid-state structure of related compounds, such as salts of 2-amino-6-methylpyridine, often reveals extensive hydrogen-bonding networks (N-H···O, O-H···N, N-H···N) forming characteristic motifs like R₂²(8) rings [3]. While the crystal structure of 2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one itself hasn't been reported, its strong hydrogen-bonding donors/acceptors (N3-H, C2-NH₂, C4=O) predict similar complex supramolecular assembly in the solid state, potentially influencing its physicochemical properties like melting point, crystallinity, and stability.
The emergence of 2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one within medicinal chemistry research is intrinsically linked to the broader exploration of pyrimidinone derivatives as privileged scaffolds in drug discovery. While its specific biological profile remains less documented than more common derivatives (e.g., those with aryl or heteroaryl substituents at C6), its structural features align it closely with pharmacophores targeting enzymes crucial in cellular signaling and proliferation.
The 2-aminopyrimidin-4(3H)-one core is a well-established bioisostere of the purine ring system found in ATP and GTP. This resemblance underpins its frequent occurrence in inhibitors of kinases and other ATP-binding enzymes. For instance, pyrazolo[3,4-d]pyrimidine derivatives, close structural relatives sharing the 2-amino-4-oxo-pyrimidine motif (e.g., Dinaciclib, Roscovitine), are potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a pivotal role in cell cycle regulation and is a validated target in oncology [6]. The 2-amino group and the carbonyl oxygen at C4 are critical for forming key hydrogen bonds with conserved residues in the kinase hinge region (e.g., Leu83 in CDK2) [6]. The branched 3-methylbutyl chain at C6 in our target compound presents a distinct hydrophobic element designed to occupy specific pockets within enzyme active sites. This design principle mirrors strategies in kinase inhibitor development, where lipophilic substituents are optimized to enhance potency and selectivity by engaging hydrophobic regions adjacent to the ATP-binding site. The isopentyl moiety may mimic side chains found in natural ligands or other successful synthetic inhibitors.
Beyond direct kinase inhibition, the compound's structure suggests potential as a precursor for synthesizing fused polyheterocyclic systems, which are prevalent in medicinal chemistry. Analogous transformations are well-documented. For example, 5-amino-1-(aryl glycyl)-1H-pyrazole-4-carbonitriles can undergo cyclization with orthoesters followed by hydrazine to yield pyrazolo[3,4-d]pyrimidines [6]. Similarly, reactions involving thiourea derivatives or carbon disulfide with aminopyrimidinones can lead to annulated structures like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines [6], scaffolds known for diverse biological activities including anticancer effects. The 3-methylbutyl chain could influence the reactivity and regioselectivity in such annulation reactions. Furthermore, the molecule possesses potential metal-coordinating sites (ring nitrogen atoms, exocyclic amino group), suggesting possible applications in developing catalysts or metallodrugs, although this area remains unexplored for this specific derivative. Its emergence reflects a rational design approach within heterocyclic chemistry, aiming to leverage the proven bioactivity of the 2-aminopyrimidinone core while exploring the unique steric and electronic contributions of the branched alkyl substituent for enhanced target interaction or pharmacokinetic properties.
Despite its intriguing structure, 2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one suffers from a significant lack of dedicated research, creating substantial knowledge gaps across multiple domains:
Table 2: Critical Knowledge Gaps and Required Research Focus for 2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one
Knowledge Domain | Specific Gaps | Recommended Research Focus |
---|---|---|
Synthetic Chemistry | Lack of optimized, high-yield routes; scalability challenges; purity benchmarks. | Develop & compare alkylation vs. condensation strategies; optimize catalysts/solvents; report detailed protocols & yields. |
Structural Characterization | Absence of solid-state (X-ray) data; limited high-res spectroscopic datasets. | Perform single-crystal X-ray diffraction; publish comprehensive NMR/IR/HRMS data; conduct thermal analysis (DSC/TGA). |
Computational Modeling | Unstudied tautomerism/conformation; unknown electronic properties & solvent effects. | Perform DFT/ab initio calculations (tautomer energies, HOMO-LUMO, MESP, IR/NMR prediction); study solvent interactions (PCM/SMD). |
Biological Evaluation | No reported activity against disease targets or cell lines. | Screen against cancer cell lines; test kinase (CDK2/9) inhibition; assess antimicrobial/anti-inflammatory potential. |
Material Science Potential | Unexplored applications in functional materials. | Investigate solid-state packing & H-bonding networks; measure NLO properties; explore semiconductor behavior; study metal complexes. |
Addressing these gaps requires a concerted interdisciplinary effort. Synthetic chemists need to develop robust routes and characterize the compound thoroughly. Computational chemists must model its behavior to predict properties and guide optimization. Pharmacologists and biologists are essential to evaluate its biological profile and mechanism of action. Material scientists can explore its non-biological applications. This compound represents fertile ground for discovery, holding potential utility in medicinal chemistry as a novel therapeutic agent precursor or in materials science as a functional organic building block, contingent upon focused research to illuminate its properties and activities.
Compounds Cited in Article
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1